1,3,6,7-Tetrachlorodibenzofuran
Overview
Description
1,3,6,7-Tetrachlorodibenzofuran is a type of chlorinated dibenzofuran (CDF), a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects .
Synthesis Analysis
Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds . They are not deliberately produced by industry, other than for laboratory use of small amounts of CDFs for research and development purposes .
Molecular Structure Analysis
The molecular formula of 1,3,6,7-Tetrachlorodibenzofuran is C12H4Cl4O . Its average molecular mass is 305.972 g/mol and its monoisotopic mass is 303.902 g/mol .
Chemical Reactions Analysis
Theoretical studies have explored the potential role of the methylidyne radical (CH) in the transformation of tetrachlorodibenzofuran . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .
Physical And Chemical Properties Analysis
The density of 1,3,6,7-Tetrachlorodibenzofuran is 1.625g/cm3 . Its boiling point is 418.9ºC at 760mmHg .
Scientific Research Applications
Reaction Mechanisms with Methylidyne Radical
The reaction mechanisms between 2,3,7,8-tetrachlorodibenzofuran (a compound similar to 1,3,6,7-Tetrachlorodibenzofuran) and the methylidyne radical have been systematically investigated . The study found that the reaction is a multi-channel reaction, i.e., the methylidyne radical can attack the C–X (X = C, Cl, H, O) bonds of the compound via the insertion modes, resulting in the formation of 13 products .
Transformation in the Environment
Understanding the transformation of 2,3,7,8-tetrachlorodibenzofuran at the molecular level is important to better understand the transformation of dioxins analogous to this compound in the environment .
Reaction with Hydrogen Peroxide
There has been research into the reaction mechanism between 2,3,7,8-tetrachlorodibenzofuran and hydrogen peroxide . This could potentially provide insights into how 1,3,6,7-Tetrachlorodibenzofuran might react with hydrogen peroxide.
Mechanism of Action
Target of Action
The primary target of 1,3,6,7-Tetrachlorodibenzofuran is the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . It plays a crucial role in mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Biochemical Pathways
The activation of AHR by 1,3,6,7-Tetrachlorodibenzofuran affects various biochemical pathways. Specifically, it leads to the induction of CYP1A1 and CYP1A2 messenger RNA (mRNA) and enzyme activity . These enzymes play a significant role in the metabolism of xenobiotics and endogenous compounds.
Pharmacokinetics
The pharmacokinetics of 1,3,6,7-Tetrachlorodibenzofuran involve its distribution and excretion in the body . .
Safety and Hazards
Future Directions
Future research could focus on better understanding the reactivity of the CH radical toward organic pollutants analogous to TCDF in the atmosphere . This could help in the control, reduction, and conversion of persistent organic pollutants (POPs), which have become important global environmental problems .
properties
IUPAC Name |
1,3,6,7-tetrachlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-3-8(15)10-6-1-2-7(14)11(16)12(6)17-9(10)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITDPGCTIMCYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205753 | |
Record name | 1,3,6,7-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57117-36-9 | |
Record name | 1,3,6,7-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6,7-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,6,7-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618R76PFUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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